N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and a beta-carboline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
Molecular Formula |
C27H32N4O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C27H32N4O2/c32-26(30-15-11-21(12-16-30)18-20-6-2-1-3-7-20)10-14-28-27(33)31-17-13-23-22-8-4-5-9-24(22)29-25(23)19-31/h1-9,21,29H,10-19H2,(H,28,33) |
InChI Key |
GGXROBQMAKIXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and beta-carboline intermediates. Common synthetic routes include:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Benzylation: The piperidine intermediate is then benzylated using benzyl halides under basic conditions.
Formation of Beta-Carboline Intermediate: The beta-carboline structure is synthesized through Pictet-Spengler reactions involving tryptamines and aldehydes.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the beta-carboline intermediate using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides, sulfonates, or other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, used in research for its monoamine releasing properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Uniqueness
N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE is unique due to its combined piperidine and beta-carboline structures, which may confer distinct pharmacological properties and therapeutic potential compared to simpler piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
